

An In-depth Technical Guide to the Spectroscopic Analysis of N,3-diethylaniline

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Compound of Interest

Compound Name: **N,3-diethylaniline**

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Disclaimer: Experimental spectroscopic data for **N,3-diethylaniline** is not readily available in public databases. The data presented in this guide is predicted based on the analysis of its chemical structure and comparison with spectroscopic data of analogous compounds. This document serves as a theoretical guide for the spectroscopic characterization of **N,3-diethylaniline**.

Introduction

N,3-diethylaniline is an aromatic amine with potential applications in organic synthesis and materials science. A thorough understanding of its molecular structure is paramount for its effective utilization and for quality control in any manufacturing process. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structure of organic molecules. This guide provides a detailed overview of the predicted spectroscopic data for **N,3-diethylaniline** and outlines the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The predicted spectroscopic data for **N,3-diethylaniline** is summarized in the following tables. These predictions are based on established principles of spectroscopy and data from similar substituted aniline compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (Solvent: CDCl_3 , Frequency: 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.15	t	1H	H-5
~6.60 - 6.70	m	3H	H-2, H-4, H-6
3.35	q	4H	$\text{N}(\text{CH}_2\text{CH}_3)_2$
2.60	q	2H	$\text{Ar}-\text{CH}_2\text{CH}_3$
1.18	t	6H	$\text{N}(\text{CH}_2\text{CH}_3)_2$
1.25	t	3H	$\text{Ar}-\text{CH}_2\text{CH}_3$

Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Frequency: 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~148	C-1
~145	C-3
~129	C-5
~115	C-4
~114	C-6
~111	C-2
~44	$\text{N}(\text{CH}_2\text{CH}_3)_2$
~29	$\text{Ar}-\text{CH}_2\text{CH}_3$
~15	$\text{Ar}-\text{CH}_2\text{CH}_3$
~13	$\text{N}(\text{CH}_2\text{CH}_3)_2$

Infrared (IR) Spectroscopy

Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch.[1][2][3]
2970-2850	Strong	Aliphatic C-H stretch (from ethyl groups).
1600-1585	Medium-Strong	Aromatic C=C in-ring stretch. [1]
1500-1400	Medium-Strong	Aromatic C=C in-ring stretch. [1]
1335-1250	Strong	Aromatic C-N stretch.[4][5]
900-675	Strong	Aromatic C-H out-of-plane ("oop") bending, indicative of substitution pattern.[1]

Mass Spectrometry (MS)

Predicted Mass Spectrum Fragmentation

m/z	Interpretation
177	Molecular ion [M] ⁺
162	[M - CH ₃] ⁺ (loss of a methyl radical from an ethyl group)
148	[M - C ₂ H ₅] ⁺ (loss of an ethyl radical)
134	[M - (C ₂ H ₅) ₂ + H] ⁺ (loss of diethylamino group with hydrogen transfer)
106	[C ₆ H ₄ (C ₂ H ₅)] ⁺ (benzylic cation)

Experimental Protocols

The following are detailed methodologies for the key experiments to obtain the spectroscopic data for a liquid sample like **N,3-diethylaniline**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **N,3-diethylaniline** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[\[6\]](#)
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A greater number of scans will be required compared to ^1H NMR to achieve a good signal-to-noise ratio (typically 128 scans or more).
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - Process the data similarly to the ^1H NMR spectrum.

- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of **N,3-diethylaniline** between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

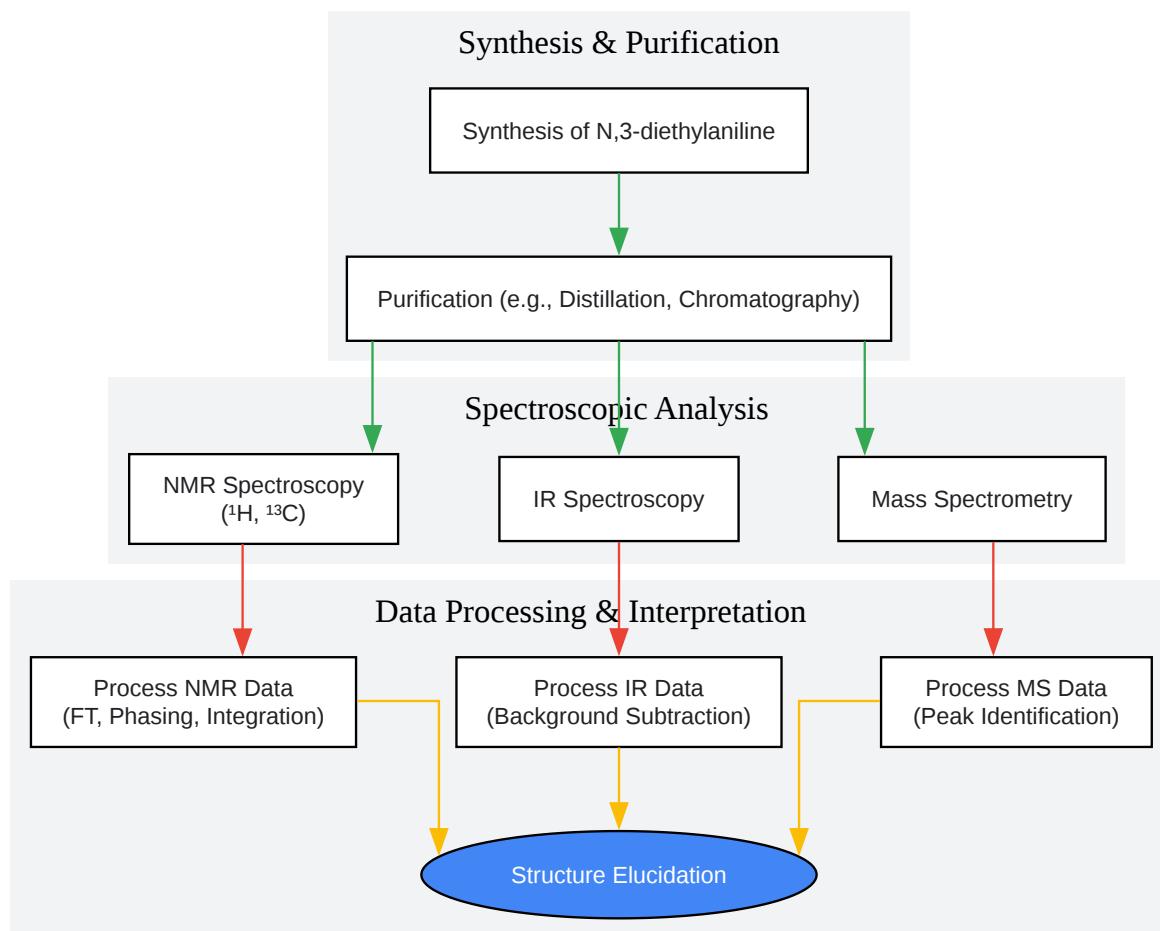
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the **N,3-diethylaniline** sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: Utilize Electron Ionization (EI) as the ionization method to generate the molecular ion and fragment ions.[7]
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7]
- Detection: The separated ions are detected, and their abundance is recorded.

- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like **N,3-diethylaniline**.



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Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **N,3-diethylaniline** and the standard experimental procedures for its determination. While experimental data for this specific molecule is not widely available, the predictive analysis and detailed protocols presented here offer a solid foundation for researchers, scientists, and drug development professionals to undertake the characterization of **N,3-diethylaniline** and related compounds. The application of these spectroscopic techniques is crucial for confirming the identity, purity, and structure of newly synthesized molecules, thereby ensuring the reliability and reproducibility of scientific research and development.

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